2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-[(2-chlorophenyl)methyl]piperazine.
Hydrazide Formation: The piperazine derivative is then reacted with acetohydrazide under controlled conditions to form the intermediate compound.
Condensation Reaction: Finally, the intermediate compound undergoes a condensation reaction with 4-hydroxybenzaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antihistamine, antipsychotic, and antidepressant agent.
Pharmacology: The compound is studied for its binding affinity to various receptors, including histamine H1 receptors.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, its binding to histamine H1 receptors can inhibit histamine-mediated responses, making it useful as an antihistamine. The compound may also interact with other receptors and enzymes, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Levocetirizine: An enantiomer of cetirizine with enhanced efficacy.
Hydroxyzine: A first-generation antihistamine that is metabolized to cetirizine.
Uniqueness
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds
Properties
Molecular Formula |
C20H23ClN4O2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23ClN4O2/c21-19-4-2-1-3-17(19)14-24-9-11-25(12-10-24)15-20(27)23-22-13-16-5-7-18(26)8-6-16/h1-8,13,26H,9-12,14-15H2,(H,23,27)/b22-13- |
InChI Key |
JFMOCYXCLGRJHN-XKZIYDEJSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=CC=C(C=C3)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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